molecular formula C6H8N2S B062498 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine CAS No. 165948-23-2

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine

Cat. No.: B062498
CAS No.: 165948-23-2
M. Wt: 140.21 g/mol
InChI Key: QSLDIPUHQBHQGY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization with a suitable aldehyde or ketone to form the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[5,4-C]pyridines .

Scientific Research Applications

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLDIPUHQBHQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165948-23-2
Record name 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
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4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
Reactant of Route 3
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
Reactant of Route 4
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
Reactant of Route 5
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
Reactant of Route 6
4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine
Customer
Q & A

A: While the specific interaction mechanisms can vary depending on the substituents attached to the core structure, research highlights the potential of these derivatives as factor Xa inhibitors. Specifically, the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety has been shown to bind to the S4 subsite of factor Xa []. This interaction disrupts the coagulation cascade, ultimately preventing the formation of blood clots. [, ].

ANone: Structure-activity relationship (SAR) studies have demonstrated the significance of specific structural features:

  • Presence of a 2-aminothiazole group: Replacing the catechol moiety in Trimetoquinol with a 2-aminothiazole group led to selective β3-adrenoceptor agonist activity. []
  • Intact bicyclic ring system: N-acetylation or ring opening of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring abolished the β3-adrenoceptor agonist activity, highlighting its importance for biological activity. []
  • Substituents on the piperazine ring: Introducing carbamoyl or N-methylcarbamoyl moieties to the piperazine ring of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines enhanced oral potency as factor Xa inhibitors in rats. []

ANone: Research suggests potential applications in:

  • Anticoagulants: Derivatives, particularly those acting as factor Xa inhibitors, show promise as orally active anticoagulants for treating coagulation disorders and preventing thromboembolic events. [, ]
  • Antiulcer and Antisecretory Agents: Studies have identified urea derivatives of 2-guanidino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibiting significant inhibition of stress- and aspirin-induced gastric ulcers and basal gastric secretion. These derivatives act as histamine H2-receptor inhibitors. []
  • Antimicrobial Agents: A series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives have undergone screening for in vitro antimicrobial activity, suggesting their potential in this area. []

ANone: Various analytical methods are employed for characterization and quantification, including:

  • Spectroscopy: NMR (1H NMR), IR, and Mass spectroscopy are commonly used to confirm the structure of synthesized compounds. []
  • X-ray Crystallography: This technique provides insights into the binding mode of these derivatives with their target proteins. For instance, X-ray crystallography revealed the binding interaction of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with the S4 subsite of factor Xa. []
  • In vitro assays: These assays are crucial for evaluating the biological activity of the synthesized compounds. For example, radioligand binding studies and functional assays have been used to assess the β-adrenoceptor activity of various derivatives. []

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